2-(cyclobutylmethyl)-7-phenyl-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione
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Overview
Description
2-(cyclobutylmethyl)-7-phenyl-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazole ring fused with a pyrazine ring, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclobutylmethyl)-7-phenyl-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazinopyrazine with an orthoester, followed by catalytic hydrogenation over palladium on carbon (Pd/C) to yield the desired triazolopyrazine derivative . The reaction is usually carried out in a solvent such as xylene, with refluxing for several hours to ensure complete cyclization .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized to allow for multigram quantities of the compound. This often involves the use of commercially available and inexpensive reagents, along with scalable reaction conditions that ensure high yields and purity . The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(cyclobutylmethyl)-7-phenyl-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the aromatic ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Tele-Substitution: A unique reaction where the nucleophile attacks a position distant from the leaving group, resulting in an unusual substitution pattern.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, with solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazolopyrazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-(cyclobutylmethyl)-7-phenyl-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antimalarial and antimicrobial compounds
Biological Studies: The compound is used in studies to understand its interactions with various biological targets, such as enzymes and receptors.
Industrial Applications: It is employed in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(cyclobutylmethyl)-7-phenyl-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Another triazolopyrazine derivative with antiviral and antimicrobial properties.
3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: Known for its antibacterial activity and used in the synthesis of various derivatives.
Uniqueness
2-(cyclobutylmethyl)-7-phenyl-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo tele-substitution reactions and its potential as a building block for diverse therapeutic agents highlight its significance in medicinal chemistry .
Properties
IUPAC Name |
2-(cyclobutylmethyl)-7-phenyl-1,8a-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-15-14-17-20(11-12-5-4-6-12)16(22)19(14)10-9-18(15)13-7-2-1-3-8-13/h1-3,7-10,12,14,17H,4-6,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHMYBSSMXCIDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C(=O)N3C=CN(C(=O)C3N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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